molecular formula C13H14N4S B1604989 N,N'-Bis(3-pyridinylmethyl)thiourea CAS No. 6965-01-1

N,N'-Bis(3-pyridinylmethyl)thiourea

Cat. No. B1604989
CAS RN: 6965-01-1
M. Wt: 258.34 g/mol
InChI Key: KWZKQWNJGMWSDK-UHFFFAOYSA-N
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Description

N,N'-Bis(3-pyridinylmethyl)thiourea (BPTU) is a synthetic compound that has been used in numerous scientific research applications. It is a derivative of thiourea, a compound that has been used in a variety of applications. BPTU has been found to be a useful tool in biochemical and physiological studies due to its ability to bind to a variety of biological molecules. The compound has been used in a number of laboratory experiments, and its advantages and limitations are discussed in Additionally, the synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions for research are all discussed.

Scientific Research Applications

Nanocatalyst in Tetrazole Synthesis

1,3-bis(pyridin-3-ylmethyl)thiourea has been utilized as a ligand to modify boehmite nanoparticles (BNPs), creating a hybrid nanocatalyst for the synthesis of tetrazole derivatives . This process is significant because tetrazoles are a class of heterocyclic compounds with various applications in pharmaceuticals, agrochemicals, and energetic materials.

Reusable Catalyst for Green Chemistry

The compound forms complexes with metals such as cobalt and samarium, which are then anchored on BNPs. These complexes serve as stable, practical, and recyclable nanocatalysts . They align with the principles of green chemistry by being reusable without the need for re-activation, thus reducing waste and environmental impact.

Synthesis of Organic Heterocyclic Compounds

As a ligand in metal complexes, 1,3-bis(pyridin-3-ylmethyl)thiourea contributes to the formation of organic heterocyclic compounds . These compounds are crucial in developing new drugs and materials with specific chemical properties.

Environmental Applications

The modified BNPs with this compound can potentially be used in environmental applications such as absorbents for pollutant removal, coatings, flame retardants, and water treatment . The compound’s ability to form stable complexes makes it suitable for these applications.

Pharmaceutical Research

In pharmaceutical research, the compound’s role in synthesizing tetrazoles is particularly valuable. Tetrazoles can mimic the carboxylate group in bioactive molecules, leading to the development of new medications with improved properties .

Material Science

The stability and reusability of the nanocatalysts created with 1,3-bis(pyridin-3-ylmethyl)thiourea make them suitable for material science applications. They can be used in the development of new materials with desired chemical and physical properties .

Optical Materials and Ceramics

The compound’s involvement in the modification of BNPs suggests potential applications in the creation of optical materials and ceramics . These materials have a wide range of uses in electronics, optics, and construction.

Vaccine Adjuvants and Cosmetics

Lastly, the compound’s use in BNPs modification points to possible applications in developing vaccine adjuvants and cosmetic products . These applications take advantage of the compound’s chemical properties to enhance the effectiveness of vaccines or the quality of cosmetic products.

Mechanism of Action

Target of Action

The primary target of 1,3-bis(pyridin-3-ylmethyl)thiourea is the synthesis of tetrazoles . Tetrazoles are a class of organic heterocyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Mode of Action

1,3-bis(pyridin-3-ylmethyl)thiourea acts as a catalyst in the synthesis of tetrazoles . It is anchored on the surface of modified boehmite nanoparticles (BNPs), which are synthesized from aqueous solutions of NaOH and Al(NO3)3·9H2O . The compound is then used to stabilize a complex of cobalt or samarium on the surface of the BNPs . This results in a highly efficient, retrievable, stable, and organic–inorganic hybrid nanocatalyst .

Biochemical Pathways

The biochemical pathway affected by 1,3-bis(pyridin-3-ylmethyl)thiourea involves the formation of organic heterocyclic compounds such as tetrazole derivatives . The compound’s catalytic activity has been confirmed in the synthesis of these derivatives .

Pharmacokinetics

Its stability and reusability suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 1,3-bis(pyridin-3-ylmethyl)thiourea is the efficient and selective synthesis of tetrazoles . The compound’s catalytic activity enables the formation of these organic heterocyclic compounds .

Action Environment

The action of 1,3-bis(pyridin-3-ylmethyl)thiourea is influenced by the environment in which it is used. Furthermore, the compound can be reused for several consecutive runs without any re-activation, suggesting that it maintains its efficacy and stability over time .

properties

IUPAC Name

1,3-bis(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c18-13(16-9-11-3-1-5-14-7-11)17-10-12-4-2-6-15-8-12/h1-8H,9-10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKQWNJGMWSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064525
Record name N,N'-Bis(3-pyridinylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-Bis(3-pyridinylmethyl)thiourea

CAS RN

6965-01-1
Record name N,N′-Bis(3-pyridinylmethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6965-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N'-bis(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N,N'-bis(3-pyridinylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(3-pyridinylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-[bis(3-pyridylmethyl)]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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